molecular formula C27H23ClN2O5 B11417823 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11417823
M. Wt: 490.9 g/mol
InChI Key: UACUHFBMYSCKLA-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a benzodioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.

    Introduction of the Benzoyl Group: The 4-chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction.

    Methoxylation: The methoxy group is added via a methylation reaction.

    Formation of the Benzodioxin Moiety: This involves the cyclization of appropriate dihydroxy compounds.

    Final Coupling: The final step involves coupling the indole and benzodioxin moieties through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms or other groups can be substituted with different functional groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Properties

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C27H23ClN2O5/c1-16-21(15-26(31)29-19-7-10-24-25(13-19)35-12-11-34-24)22-14-20(33-2)8-9-23(22)30(16)27(32)17-3-5-18(28)6-4-17/h3-10,13-14H,11-12,15H2,1-2H3,(H,29,31)

InChI Key

UACUHFBMYSCKLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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